molecular formula C10H13NO2 B1146535 Phenacetin CAS No. 69323-74-6

Phenacetin

Cat. No.: B1146535
CAS No.: 69323-74-6
M. Wt: 184.25 g/mol
InChI Key: CPJSUEIXXCENMM-WNWXXORZSA-N
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Description

Phenacetin, known chemically as N-(4-ethoxyphenyl)acetamide, is a well-known pharmaceutical compound that has a storied history in medicinal chemistry. Initially synthesized in 1878 and introduced for medical use in 1887, this compound gained popularity as an analgesic and antipyretic. It was one of the first synthetic fever reducers to go on the market and was widely used until the third quarter of the twentieth century .

Mechanism of Action

Target of Action

Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules derived from lipids and play a significant role in pain sensation and modulation .

Mode of Action

This compound’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, this compound has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

This compound disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . The disruption of cellular pathways that results from the production of NAPQI provides a source of potential biomarkers of the severity of the damage .

Pharmacokinetics (ADME Properties)

It is known that this compound is metabolized in the body to paracetamol .

Result of Action

This compound’s action results in analgesic and antipyretic effects due to its impact on the sensory tracts of the spinal cord and its depressant action on the heart . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Action Environment

Environmental factors such as diet and exposure to certain chemicals can influence the metabolism of drugs, including this compound . For instance, cigarette smoking has been shown to decrease the bioavailability of this compound and increase dosage requirements of other drugs by enhancing their rate of metabolism .

Biochemical Analysis

Biochemical Properties

Phenacetin interacts with various enzymes, proteins, and other biomolecules. The major metabolites of this compound are paracetamol, free and conjugated, and phenetidine . No N-hydroxythis compound was found, but experiments with N-hydroxythis compound as substrate showed that at low concentrations (as might be formed from this compound) it disappeared very rapidly from cell suspensions .

Cellular Effects

This compound has been found to pose potential threats to human and environmental health. Studies have found that the use of this compound is associated with cardiotoxicity and retinopathy in patients . Additionally, the oxidation product of this compound, 5-methoxy-phenoxetine, has been found to cause liver damage and potentially induce cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to its major metabolites, paracetamol and phenetidine . These metabolites are formed through the action of various enzymes in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The isolated strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The metabolism of this compound and some of its metabolites have been examined in isolated rat hepatocytes. The overall pattern of metabolism was similar to that found in vivo by others .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to its major metabolites, paracetamol and phenetidine, through the action of various enzymes in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenacetin can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol. Specifically, acetaminophen (p-acetamidophenol) reacts with ethyl iodide in the presence of anhydrous potassium carbonate in 2-butanone to yield this compound . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .

Industrial Production Methods: Industrial production of this compound typically follows the Williamson ether synthesis route due to its efficiency and high yield. The process involves heating the reactants under reflux conditions and subsequent recrystallization to purify the product .

Chemical Reactions Analysis

Types of Reactions: Phenacetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form p-phenetidine, a carcinogenic compound.

    Reduction: Reduction of this compound can yield p-ethoxyaniline.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Phenacetin has found relevance in scientific research despite its diminished use in medical practice. It serves as a chemical intermediate in the synthesis of dyes and pharmaceuticals, contributing to advancements in multiple scientific domains. Its unique properties have facilitated the development of compounds and formulations that have subsequently enriched the pharmaceutical industry . Additionally, this compound’s thermodynamic properties have been studied in solid state and saturated solutions, providing valuable insights into its behavior in various solvents .

Comparison with Similar Compounds

Phenacetin is structurally similar to paracetamol (acetaminophen), with the primary difference being the presence of an ethoxy group in this compound instead of a hydroxyl group in paracetamol. Both compounds inhibit cyclooxygenase enzymes to relieve pain, but paracetamol is considered a safer alternative with fewer side effects . Other similar compounds include acetophenetidin and acetophenetidine, which share similar analgesic and antipyretic properties .

This compound’s historical significance and unique properties have left a lasting impact on medicinal chemistry and pharmaceutical research. Despite its withdrawal from the market due to safety concerns, its legacy continues to inspire scientific advancements.

Properties

CAS No.

69323-74-6

Molecular Formula

C10H13NO2

Molecular Weight

184.25 g/mol

IUPAC Name

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2

InChI Key

CPJSUEIXXCENMM-WNWXXORZSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Synonyms

N-[(4-(Ethoxy-d5)phenyl]acetamide;  p-Acetophenetidide-d5;  4-(Acetylamino)phenetole-d5;  4-(Ethoxy-d5)-1-acetylaminobenzene;  4-(Ethoxy-d5)acetanilide;  4’-(Ethoxy-d5)acetanilide;  Aceto-4-phenetidine;  Acetophenetidin-d5;  Acetophenetidine-d5;  Acetopheneti

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
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40 g
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61 mL
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200 mL
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30 mL
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Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
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5 g
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50 mL
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7 mL
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3.6 mL
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